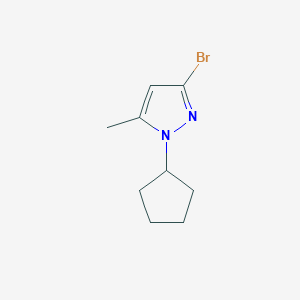

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-cyclopentyl-5-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-7-6-9(10)11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJGQUDVFBXPLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CCCC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis and Regioselective Isolation of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of synthesizing highly substituted, regiochemically pure pyrazole building blocks. 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS: 1354704-58-7) is a critical intermediate in medicinal chemistry, often utilized as a bioisostere for phenyl rings and a versatile coupling partner in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[1]. Synthesizing this specific regioisomer requires overcoming the inherent electronic biases of the pyrazole core. This whitepaper details a field-proven, two-step synthetic pathway—combining a regiocontrolled Sandmeyer reaction with a sterically driven N-alkylation—designed to guarantee high fidelity and self-validating analytical checkpoints.

Mechanistic Rationale & Pathway Design

Overcoming C4-EAS Preference via the Sandmeyer Reaction

A common pitfall in pyrazole chemistry is attempting direct halogenation. Electrophilic aromatic substitution (EAS) on pyrazoles—such as direct bromination using Br₂ or N-bromosuccinimide (NBS)—exhibits overwhelming regioselectivity for the C4 position. This is driven by the stabilization of the transition state via the adjacent nitrogen atoms. Consequently, direct bromination of 5-methylpyrazole exclusively yields 4-bromo-5-methylpyrazole, rendering direct C3-bromination synthetically unviable.

To access the C3-bromo architecture, we must employ a functional group interconversion strategy. By starting with the commercially available 3-amino-5-methylpyrazole[2], the amino group acts as a traceless directing group. Diazotization of the amine in the presence of hydrobromic acid generates a diazonium intermediate, which undergoes a copper(I)-catalyzed Sandmeyer reaction to yield the intermediate 3-bromo-5-methyl-1H-pyrazole[3]. This circumvents the innate C4 nucleophilicity, ensuring absolute regiocontrol at the halogenation stage.

Tautomerism and N-Alkylation Dynamics

The intermediate 3-bromo-5-methyl-1H-pyrazole exists in a dynamic tautomeric equilibrium with 5-bromo-3-methyl-1H-pyrazole[4]. Deprotonation with cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) generates an ambident pyrazolide anion. The "cesium effect" is intentionally leveraged here to maximize the solubility and nucleophilicity of the anion.

When introducing the cyclopentyl moiety via nucleophilic substitution (Sₙ2) with bromocyclopentane, alkylation can occur at either N1 or N2. The regioselectivity is governed by the relative steric hindrance of the adjacent C3 and C5 substituents. Because the van der Waals radius of a bromine atom (~1.85 Å) is remarkably similar to that of a methyl group (~2.0 Å), steric differentiation is minimal. This results in a near 1:1 mixture of the target 3-bromo-1-cyclopentyl-5-methyl-1H-pyrazole and its regioisomer, 5-bromo-1-cyclopentyl-3-methyl-1H-pyrazole. Rigorous chromatographic separation is therefore a mandatory component of the workflow.

Figure 1: Chemical synthesis pathway via Sandmeyer reaction and N-alkylation.

Step-by-Step Experimental Methodologies

Protocol 1: Sandmeyer Bromination of 3-Amino-5-methylpyrazole

-

Preparation : Suspend 3-amino-5-methylpyrazole (1.0 eq) in 48% aqueous HBr (5.0 eq) in a round-bottom flask. Cool the mixture to 0 °C using an ice-salt bath.

-

Diazotization : Add a solution of NaNO₂ (1.2 eq) in distilled water dropwise via an addition funnel, maintaining the internal temperature strictly below 5 °C to prevent premature diazonium decomposition. Stir for 30 minutes.

-

Halogenation Setup : In a separate flask, dissolve CuBr (1.1 eq) in 48% HBr and heat to 60 °C.

-

Coupling : Transfer the cold diazonium solution dropwise into the heated CuBr solution.

-

Self-Validation Checkpoint: The immediate evolution of nitrogen gas (bubbling) is a visual confirmation of diazonium decomposition and successful C-Br bond formation. Absence of gas indicates a failed diazotization.

-

-

Workup : Stir at 60 °C for 1 hour, then cool to room temperature. Neutralize carefully with saturated aqueous NaHCO₃ (monitor pH to ~7) and extract thrice with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 3-bromo-5-methyl-1H-pyrazole as a solid.

Protocol 2: N-Alkylation and Regioisomer Separation

-

Deprotonation : Dissolve the intermediate 3-bromo-5-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M). Add Cs₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to pre-form the pyrazolide anion.

-

Alkylation : Add bromocyclopentane (1.5 eq) dropwise. Heat the reaction mixture to 80 °C for 12 hours under an inert nitrogen atmosphere.

-

Self-Validation Checkpoint: TLC analysis (UV 254 nm, 20% EtOAc/Hexanes) should reveal the disappearance of the starting material and the emergence of two distinct, closely eluting spots (the regioisomers).

-

-

Quench & Extraction : Quench the reaction by pouring it into ice water. Extract thrice with ethyl acetate. Combine the organic layers and wash extensively with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

-

Isolation : Purify the crude mixture via flash column chromatography on silica gel using a gradient of 0-15% ethyl acetate in hexanes. The target 3-bromo-1-cyclopentyl-5-methyl-1H-pyrazole typically elutes slightly faster than the 5-bromo-3-methyl isomer due to subtle differences in its dipole moment.

Figure 2: Experimental workflow for the alkylation and chromatographic isolation.

Quantitative Data & Analytical Validation

To ensure reproducibility, the following tables summarize the critical reaction parameters and expected analytical characterization data required to validate the identity and purity of the synthesized compounds.

Table 1: Reaction Parameters & Yields

| Step | Reaction Type | Key Reagents (Equivalents) | Temp / Time | Typical Yield |

| 1 | Sandmeyer Bromination | 3-Amino-5-methylpyrazole (1.0), NaNO₂ (1.2), HBr (5.0), CuBr (1.1) | 0 °C to 60 °C, 2 h | 65 - 75% |

| 2 | N-Alkylation | 3-Bromo-5-methyl-1H-pyrazole (1.0), Bromocyclopentane (1.5), Cs₂CO₃ (2.0) | 80 °C, 12 h | 85% (Total Mixture) |

| 3 | Regioisomer Separation | Silica Gel Chromatography (Hexane/EtOAc gradient) | Ambient | 35 - 40% (Target Isomer) |

Table 2: Analytical Characterization Data

| Compound | MW ( g/mol ) | Expected ¹H NMR (CDCl₃, 400 MHz) | LC-MS (ESI+) m/z |

| 3-Bromo-5-methyl-1H-pyrazole | 161.00 | δ 11.5 (br s, 1H, NH), 5.95 (s, 1H, CH), 2.25 (s, 3H, CH₃) | 161.0, 163.0 [M+H]⁺ |

| 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole | 229.12 | δ 6.02 (s, 1H, CH), 4.65 (m, 1H, CH), 2.22 (s, 3H, CH₃), 2.10-1.60 (m, 8H, CH₂) | 229.0, 231.0[M+H]⁺ |

Conclusion

The synthesis of 3-bromo-1-cyclopentyl-5-methyl-1H-pyrazole demands a strategic bypass of the pyrazole ring's natural EAS reactivity. By employing a Sandmeyer reaction on 3-amino-5-methylpyrazole followed by a Cs₂CO₃-mediated N-alkylation, chemists can reliably access this highly valuable scaffold. Although the steric similarities between the bromine and methyl substituents lead to a mixture of N-alkylated regioisomers, adherence to the described chromatographic protocols ensures the isolation of the target compound with high analytical purity, ready for downstream cross-coupling applications.

References

1.[1] 1354704-58-7 | 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole - BLDpharm. Source: bldpharm.com.1 2.[4] Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties - PMC. Source: nih.gov. 4 3.[2] 3-Amino-5-methylpyrazole | Supplier - Benchchem. Source: benchchem.com. 2 4.[3] 3-BROMO-5-METHYL-1H-PYRAZOLE Supplier & Distributor of CAS# 3430-17-9. Source: processpointchem.com. 3

Sources

- 1. 1354704-58-7|3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 2. 3-Amino-5-methylpyrazole|Supplier [benchchem.com]

- 3. 3-BROMO-5-METHYL-1H-PYRAZOLE Supplier & Distributor of CAS# 3430-17-9 [processpointchem.com]

- 4. Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Utility of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole in Early Drug Discovery

Executive Summary

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from kinase inhibitors to anti-inflammatory agents [1]. Within early-stage drug discovery, functionalized pyrazole building blocks are critical for exploring chemical space and establishing structure-activity relationships (SAR). 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS: 1354704-58-7) is a highly versatile, structurally optimized synthetic intermediate.

As a Senior Application Scientist, I approach this molecule not just as a chemical commodity, but as a carefully engineered module. Its specific substitution pattern—a lipophilic cyclopentyl ring, a sterically shielding methyl group, and a reactive bromine handle—dictates both its physicochemical behavior and its synthetic trajectory. This whitepaper provides an in-depth technical analysis of its molecular architecture, details self-validating physicochemical characterization protocols, and outlines its application in palladium-catalyzed cross-coupling workflows.

Molecular Architecture & Structure-Property Causality

The rational design of drug candidates requires a deep understanding of how individual building blocks contribute to the overall physicochemical profile of the final active pharmaceutical ingredient (API).

Causality of Structural Features

-

1-Cyclopentyl Moiety: The introduction of a cycloalkane ring significantly increases the lipophilicity (LogP) of the core. Causally, this enhances the membrane permeability of downstream derivatives, which is crucial for intracellular target engagement. Furthermore, the steric bulk of the cyclopentyl group restricts the rotational degrees of freedom when bound to a target protein, potentially lowering the entropic penalty of binding.

-

5-Methyl Group: Positioned adjacent to the N1-cyclopentyl group, the 5-methyl substituent provides localized steric shielding. This shielding can protect the pyrazole nitrogen from rapid N-dealkylation by hepatic Cytochrome P450 (CYP450) enzymes, thereby improving metabolic stability.

-

3-Bromo Substituent: Halogens on heteroaromatics are classic handles for transition-metal-catalyzed cross-coupling. The bromine at the 3-position is electronically activated by the adjacent nitrogen, making it an ideal electrophile for Suzuki-Miyaura or Buchwald-Hartwig aminations [2].

Quantitative Physicochemical Data

The following table summarizes the foundational physicochemical parameters of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole, establishing its baseline profile before incorporation into larger molecular frameworks [4].

| Parameter | Value | Implications for Drug Design |

| CAS Number | 1354704-58-7 | Unique identifier for procurement and registry. |

| Molecular Formula | C9H13BrN2 | Core atom count for molecular weight tracking. |

| Molecular Weight | 229.12 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |

| Calculated LogP (cLogP) | ~3.1 | Moderate lipophilicity; ideal for passive diffusion but requires monitoring to prevent aqueous insolubility. |

| Topological Polar Surface Area (TPSA) | 17.8 Ų | Highly lipophilic surface; excellent for blood-brain barrier (BBB) penetration if desired. |

| H-Bond Donors / Acceptors | 0 / 1 | Minimizes desolvation energy penalties during target binding. |

Synthetic Utility: Palladium-Catalyzed Cross-Coupling

The primary utility of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole lies in its capacity to undergo C-C bond formation. However, nitrogen-rich heterocycles are notorious for poisoning palladium catalysts by forming inactive resting states where the pyrazole nitrogen coordinates to the metal center [2].

To circumvent this, the experimental choice of catalyst is critical. We utilize bulky, electron-rich biarylphosphine ligands (e.g., XPhos). The steric bulk of XPhos prevents the formation of multi-ligated, inactive Pd species, while its electron richness accelerates the oxidative addition into the C-Br bond.

Suzuki-Miyaura Coupling Workflow

Catalytic cycle of the Suzuki-Miyaura cross-coupling using the pyrazole building block.

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system. The inclusion of an internal standard (biphenyl) allows for real-time reaction monitoring via LC-MS to differentiate between catalyst failure and substrate incompatibility.

-

Preparation of the Reaction Mixture: In an oven-dried, argon-purged reaction vial, combine 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (1.0 eq, 0.5 mmol) and the desired arylboronic acid (1.2 eq, 0.6 mmol).

-

Catalyst and Base Addition: Add XPhos Pd G2 precatalyst (0.02 eq, 2 mol%) and finely milled anhydrous K3PO4 (2.0 eq, 1.0 mmol). Causality: K3PO4 is chosen over weaker bases (like Na2CO3) to facilitate rapid transmetalation, which is often the rate-limiting step with sterically hindered substrates [3].

-

Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 2.5 mL). Add 0.1 eq of biphenyl as an internal standard.

-

Reaction Execution: Seal the vial and heat to 80°C for 4–6 hours under vigorous stirring.

-

Validation & Workup: Withdraw a 10 µL aliquot at 2 hours, dilute in MeCN, and analyze via LC-MS. The ratio of product to biphenyl confirms conversion kinetics. Upon completion, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Physicochemical Characterization & Validation Protocols

Once the pyrazole core is elaborated into a lead-like molecule, its physicochemical properties must be empirically validated. The lipophilic nature of the cyclopentyl group necessitates rigorous solubility and distribution coefficient (LogD) profiling.

Kinetic Solubility Profiling via Nephelometry and HPLC-UV

Causality: In early-stage discovery, compound supply is limited. Thermodynamic solubility assays require milligrams of powder and long equilibration times. Kinetic solubility (from DMSO stocks) is faster, consumes minimal material, and accurately reflects the conditions of in vitro biological assays.

Protocol:

-

Stock Preparation: Prepare a 10 mM stock of the pyrazole derivative in 100% DMSO.

-

Spiking: Dispense 5 µL of the DMSO stock into 245 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate (final concentration: 200 µM, 2% DMSO).

-

System Validation (Internal Controls): Include wells with Nicardipine (high solubility control) and Amiodarone (low solubility control). This ensures the assay's dynamic range is functioning correctly.

-

Incubation & Nephelometry: Incubate at 37°C for 2 hours shaking at 300 rpm. Read the plate using a nephelometer. An increase in light scattering indicates precipitation.

-

Quantification: Filter the plate through a 0.45 µm PVDF membrane. Analyze the filtrate via HPLC-UV against a calibration curve to determine the exact soluble fraction.

ADME Decision-Making Workflow

Decision matrix for advancing pyrazole derivatives based on physicochemical data.

Conclusion

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole is a highly engineered, privileged scaffold that perfectly balances lipophilicity, steric shielding, and synthetic reactivity. By employing robust, self-validating protocols for both its synthetic elaboration (via sterically demanding Pd-catalysis) and its subsequent physicochemical characterization, drug development professionals can rapidly translate this building block into viable therapeutic leads.

References

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate (2023). Available at:[Link][1]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central (PMC). Available at:[Link][2]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances (RSC Publishing) (2025). Available at:[Link][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

Structural Elucidation of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole: A Definitive Analytical Guide

Topic: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole Structural Elucidation Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary

The regioselective synthesis and structural confirmation of polysubstituted pyrazoles are critical challenges in medicinal chemistry, particularly for scaffolds used in kinase inhibition and GPCR modulation. This guide details the structural elucidation of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS: 1354704-58-7).

The core challenge lies in distinguishing the target molecule (1,5-disubstituted regioisomer) from its thermodynamic or kinetic byproduct, 5-bromo-1-cyclopentyl-3-methyl-1H-pyrazole . This whitepaper establishes a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) with 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, placing specific emphasis on NOESY (Nuclear Overhauser Effect Spectroscopy) as the determinant for N1-substituent regiochemistry.

Synthetic Context & Regioisomerism

To understand the analytical requirement, one must understand the synthetic origin. The pyrazole core is typically assembled via the condensation of cyclopentylhydrazine with a 1,3-dielectrophile (e.g., ethyl acetoacetate or an

This cyclization is rarely 100% regioselective. Two isomers are theoretically possible based on which nitrogen of the hydrazine attacks the most electrophilic carbon of the dicarbonyl species:

-

Isomer A (Target): 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole.

-

Isomer B (Impurity): 3-Methyl-1-cyclopentyl-5-bromo-1H-pyrazole (often referred to as the 1,3-isomer based on alkyl/aryl placement).

Ambiguity arises because both isomers possess identical molecular weights and very similar polarity, often co-eluting in standard LC-MS methods. Definitive structural assignment requires probing the spatial proximity of the N-cyclopentyl group to the C5-substituent.

Visualization: Synthetic Divergence & Isomerism

Figure 1: Divergent synthesis pathways leading to regioisomeric pyrazoles. The analytical task is to confirm Path A.

Analytical Workflow & Protocol

High-Resolution Mass Spectrometry (HRMS)

Purpose: Validation of elemental composition and halogenation pattern.

-

Protocol: ESI+ Mode, MeOH/H2O matrix.

-

Expected Data:

-

Monoisotopic Mass: ~229.03 Da (

Br) and 231.03 Da ( -

Isotopic Pattern: A distinct 1:1 doublet intensity ratio characteristic of a single bromine atom.

-

Fragmentation: Loss of the cyclopentyl group (

) or loss of Br radical depending on collision energy.

-

1H NMR Spectroscopy (Proton Assignment)

Purpose: Identification of proton environments and integration.

-

Solvent: DMSO-

or CDCl -

Key Signals:

-

H4 (Pyrazole Ring): A sharp singlet in the aromatic region (

6.0 – 6.3 ppm). This signal integrates to 1H.[1] -

C5-Methyl: A singlet integrating to 3H. In the 1,5-isomer (Target), this methyl group is shielded/deshielded by the adjacent N-cyclopentyl group, typically appearing at

2.1 – 2.3 ppm. -

N1-Cyclopentyl Methine (-CH-): A distinct multiplet (quintet-like) typically shifted downfield (

4.5 – 5.0 ppm) due to the nitrogen attachment. -

Cyclopentyl Methylene (-CH2-): Multiplets in the aliphatic region (

1.6 – 2.1 ppm).

-

2D NMR: The NOESY "Smoking Gun"

Purpose: This is the critical decision point . NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions (< 5 Å).

-

Hypothesis:

-

In the Target (1,5-disubstituted) , the N1-Cyclopentyl methine proton is spatially close to the C5-Methyl protons.

-

In the Isomer (1,3-disubstituted) , the N1-Cyclopentyl methine proton is spatially close to the C5-H (or C5-Br if fully substituted) and H4 , but distant from the C3-Methyl.

-

-

Protocol:

-

Prepare sample at >10 mg/mL in DMSO-

(viscous solvents enhance NOE signals). -

Acquire phase-sensitive NOESY with a mixing time of 300-500 ms.

-

Look for cross-peaks between the Methine multiplet (~4.8 ppm) and the Methyl singlet (~2.2 ppm).

-

Visualization: NOESY Logic Tree

Figure 2: Decision logic for assigning regiochemistry via NOESY correlations.

Data Interpretation & Reference Values

The following table summarizes the expected chemical shifts and correlations based on validated data for analogous 3-bromo-5-methyl-1-substituted pyrazoles [1][2].

| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Key NOESY Correlation |

| H4 (Ring) | 6.05 – 6.15 | Singlet (s) | 1H | Weak to C5-Me |

| N1-CH (Cyclopentyl) | 4.60 – 4.90 | Multiplet (m) | 1H | Strong to C5-Me (Target) |

| C5-Methyl | 2.15 – 2.25 | Singlet (s) | 3H | Strong to N1-CH (Target) |

| Cyclopentyl -CH2- | 1.60 – 2.10 | Multiplets | 8H | Internal Ring Correlations |

Note on Carbon NMR (

-

C5 (with Methyl): Typically appears at

140–143 ppm. -

C3 (with Bromo): Typically appears at

120–125 ppm. -

C4 (Ring): Typically appears at

106–109 ppm. -

Differentiation: In the isomer (1-Cp-3-Me-5-Br), the C5-Br carbon would likely shift upfield relative to the C5-Me, and the C3-Me would shift downfield, but NOESY remains the primary confirmation tool due to potential ambiguity in calculated carbon shifts [3].

Experimental Methodology (Synthesis & Purification)

For researchers attempting to replicate or purify this compound, the following general procedure is recommended based on standard pyrazole chemistry [4].

-

Condensation: React cyclopentylhydrazine hydrochloride with ethyl acetoacetate in ethanol under reflux (2-4 hours).

-

Checkpoint: This yields the intermediate pyrazolone (typically 1-cyclopentyl-3-methyl-1H-pyrazol-5(4H)-one).

-

-

Bromination: Treat the dried pyrazolone intermediate with phosphoryl bromide (POBr

) or PBr-

Mechanism:[1][2][3][4] Aromatization and conversion of the C5-hydroxyl (tautomeric enol) to C5-bromide? Correction: If the starting material is 1-cyclopentyl-3-methyl-pyrazolone, POBr3 yields 5-bromo-3-methyl .

-

Corrective Synthesis for Target: To achieve 3-bromo-5-methyl , one must use a specific "Sandmeyer-free" route or start from a precursor like 4,4-dibromo-1-cyclopentyl-5-methyl-pyrazol-3-one and reduce, or use 3-amino-1-cyclopentyl-5-methylpyrazole followed by Sandmeyer bromination (CuBr2/tBuONO) [1].

-

-

Purification: The two isomers (if formed) can often be separated by silica gel chromatography using a gradient of Hexanes/Ethyl Acetate (0-20% EtOAc). The 1,5-disubstituted isomer (Target) is generally less polar and elutes first due to steric shielding of the nitrogen lone pairs.

References

- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.

-

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS 1354704-58-7) Product Data. Source: BLD Pharm. URL:

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones [organic-chemistry.org]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 4. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]

Technical Monograph: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Advanced Scaffold for Medicinal Chemistry & Drug Discovery

Part 1: Executive Summary & Core Identity

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS 1354704-58-7 ) is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators. Distinguished by its specific regiochemistry—a lipophilic cyclopentyl group at the N1 position and a reactive bromide at C3—this scaffold offers a strategic balance of steric bulk and functional versatility.

The compound serves as a critical "linchpin" intermediate. The C3-bromide acts as a pre-installed handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the N1-cyclopentyl moiety provides necessary hydrophobic interactions within enzyme binding pockets, often improving oral bioavailability and metabolic stability compared to simple alkyl chains.

Physicochemical Profile

| Property | Value |

| CAS Number | 1354704-58-7 |

| IUPAC Name | 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole |

| Molecular Formula | C₉H₁₃BrN₂ |

| Molecular Weight | 229.12 g/mol |

| SMILES | CC1=CC(Br)=NN1C2CCCC2 |

| Appearance | Off-white to pale yellow solid (or viscous oil) |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| Solubility | Soluble in DMSO, DCM, Methanol; Insoluble in Water |

| H-Bond Donors/Acceptors | 0 / 2 |

Part 2: Synthetic Methodology

The synthesis of 1,3,5-substituted pyrazoles requires precise regiocontrol to avoid the formation of the isomeric 1,5-dimethyl-3-substituted byproducts. Two primary industrial routes are established: the Pyrazolone Dehydroxy-Bromination Route and the Sandmeyer Route .

Route A: The Pyrazolone Dehydroxy-Bromination (Preferred)

This route is favored for its scalability and avoidance of unstable diazonium intermediates. It leverages the inherent nucleophilicity difference between the hydrazine nitrogens to direct regioselectivity.

-

Cyclocondensation:

-

Reagents: Cyclopentylhydrazine hydrochloride + Ethyl acetoacetate.

-

Mechanism: The substituted nitrogen of the hydrazine (N1) is more nucleophilic and attacks the more electrophilic ketone carbonyl of the beta-keto ester. This dictates the formation of the 1-cyclopentyl-5-methyl isomer.

-

Intermediate: 1-Cyclopentyl-5-methyl-1H-pyrazol-3-ol (often existing in tautomeric equilibrium with the pyrazolone form).

-

-

Bromination:

-

Reagents: Phosphorus oxybromide (POBr₃) or POCl₃ followed by HBr/AcOH.

-

Process: The hydroxyl group at C3 is converted to a bromide via an SNAr-like mechanism.

-

Route B: The Sandmeyer Approach

Used when specific functional group tolerance is required or starting from aminopyrazoles.

-

Formation of 3-Aminopyrazole: Reaction of cyclopentylhydrazine with 3-aminocrotononitrile.

-

Diazotization: Treatment with sodium nitrite (NaNO₂) in hydrobromic acid (HBr) or alkyl nitrites (t-BuONO) with CuBr₂.

-

Substitution: Displacement of the diazonium salt with bromide.

Visualization: Synthetic Logic & Regiocontrol

The following diagram illustrates the critical regiochemical decision point in the synthesis.

Figure 1: Step-wise synthesis emphasizing the regioselective cyclization mechanism.

Part 3: Reactivity & Functionalization

The core value of CAS 1354704-58-7 lies in its orthogonal reactivity. The molecule possesses three distinct zones for chemical modification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

1. C3-Bromide: The Coupling Handle

The bromine atom at position 3 is highly activated for transition-metal catalyzed cross-coupling.

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install aromatic systems. This is the primary method for extending the scaffold to reach deep binding pockets in proteins.

-

Buchwald-Hartwig Amination: Allows for the introduction of amine chains, crucial for solubility and hydrogen bonding.

-

Sonogashira Coupling: Introduces alkyne linkers for rigid geometric constraints.

2. C4-Position: The Nucleophilic Center

The C4 hydrogen is part of the electron-rich enamine-like system of the pyrazole. It is susceptible to Electrophilic Aromatic Substitution (EAS).

-

Halogenation: NIS or NBS can install an Iodine or Bromine at C4, allowing for sequential cross-coupling (e.g., first reacting C3-Br, then C4-I).

-

Formylation: Vilsmeier-Haack reaction introduces an aldehyde (-CHO) at C4, a gateway to reductive aminations.

3. N1-Cyclopentyl: The Anchor

The cyclopentyl group is generally chemically inert under standard coupling conditions. Its role is structural:

-

Lipophilicity: Increases membrane permeability.

-

Metabolic Stability: Cycloalkyl groups are often more resistant to oxidative metabolism (CYP450) than linear alkyl chains.

Visualization: Reactivity Map

Figure 2: Functionalization pathways available for SAR expansion.

Part 4: Applications in Drug Discovery

This specific pyrazole derivative is frequently observed in patent literature regarding Protein Kinase Inhibitors and Agrochemicals .

-

Kinase Inhibition: The pyrazole ring mimics the purine ring of ATP. The N1-cyclopentyl group often occupies the hydrophobic "sugar pocket" or solvent-exposed regions of the kinase active site, while substituents at C3 interact with the "gatekeeper" residue or the hinge region.

-

Bromodomain Inhibitors: 3,5-dimethylpyrazoles are known acetyl-lysine mimics. The 3-bromo analog serves as a precursor to these epigenetic modulators.

-

Agrochemicals: Pyrazole-carboxamides (derived from C4 functionalization) are a major class of SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

Part 5: Safety & Handling

-

Hazards: Classified as Irritant (Skin/Eye/Respiratory).

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent debromination or discoloration over long periods.

References

-

Synthetic Methodology (General Pyrazole Synthesis): Fox, R. J., et al. "Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole."[1][2] Organic Process Research & Development, 2017.[1][2] [Link][1]

-

Regioselectivity in Pyrazole Synthesis: Karami, M., & Zare, A. "1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient Catalyst..." Organic Chemistry Research, 2018.[3] [Link]

-

Compound Properties: PubChem Compound Summary for Analogous Structures (3-bromo-5-methyl-1H-pyrazole). [Link]

Sources

Technical Whitepaper: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

The following technical guide details the physicochemical profile, synthetic architecture, and analytical validation of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole .

Physicochemical Profiling, Synthetic Utility, and Analytical Validation

Executive Summary & Molecular Identity

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS: 1354704-58-7) is a halogenated heterocyclic scaffold widely utilized in medicinal chemistry.[1][2] It serves as a critical pharmacophore in the development of small-molecule inhibitors, particularly targeting protein kinases and G-protein coupled receptors (GPCRs). Its structural value lies in the 3-bromo handle, which facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the 1-cyclopentyl group, which provides lipophilic bulk often required for hydrophobic pocket occupancy.

Core Physicochemical Data

The following data establishes the baseline identity for quality control and stoichiometric calculations.

| Property | Value | Unit | Method/Notes |

| Molecular Formula | C | - | - |

| Average Molecular Weight | 229.12 | g/mol | Standard Atomic Weights |

| Exact Mass ( | 228.0262 | Da | Monoisotopic |

| Exact Mass ( | 230.0242 | Da | Monoisotopic |

| CAS Number | 1354704-58-7 | - | Registry Identifier |

| LogP (Predicted) | 3.2 ± 0.4 | - | Lipophilicity Index |

| Topological Polar Surface Area | 17.8 | Ų | TPSA (Pyrazole N) |

| Physical State | Solid / Low-melting Solid | - | Dependent on purity |

Synthetic Architecture & Causality

Synthesis of 1,3,5-trisubstituted pyrazoles is historically plagued by regioselectivity issues. The "Gold Standard" protocol described below prioritizes regiocontrol over atom economy, utilizing a cyclocondensation approach rather than direct alkylation, which often yields inseparable mixtures of 1,3- and 1,5-isomers.

The Regioselectivity Challenge

When alkylating a 3(5)-bromo-5(3)-methylpyrazole tautomer, the electrophile (cyclopentyl halide) can attack either

Solution: Use Cyclopentylhydrazine as the nucleophilic anchor. By reacting a pre-functionalized hydrazine with an asymmetrical 1,3-electrophile (e.g., a

Validated Synthesis Workflow (Graphviz)

The following diagram illustrates the logic flow for the regioselective synthesis versus the "risky" direct alkylation route.

Figure 1: Comparison of synthetic routes. Route B (Green) ensures correct placement of the Cyclopentyl and Methyl groups.

Experimental Protocols

These protocols are designed to be self-validating , meaning the intermediate steps contain checkpoints (TLC, LC-MS) to ensure process integrity.

Protocol A: Cyclocondensation (Recommended)

Objective: Synthesize the pyrazole core with defined regiochemistry. Reagents: Cyclopentylhydrazine HCl, 4-methoxy-3-penten-2-one (or acetylacetone equivalent), Ethanol, Reflux.

-

Preparation: Dissolve Cyclopentylhydrazine HCl (1.0 eq) in Ethanol (0.5 M). Add Triethylamine (1.2 eq) to liberate the free base.

-

Addition: Add the 1,3-dielectrophile (1.0 eq) dropwise at 0°C to minimize exotherms.

-

Cyclization: Heat to reflux (78°C) for 4-6 hours.

-

Validation Checkpoint: Monitor by LC-MS. Look for M+H = 151.1 (non-brominated core).

-

-

Workup: Concentrate in vacuo. Partition between EtOAc and Water. Dry organic layer over Na

SO -

Bromination (if not pre-brominated): Dissolve crude pyrazole in DMF. Add N-Bromosuccinimide (NBS, 1.05 eq) at 0°C. Stir 2h.

-

Mechanism:[3][4] Electrophilic aromatic substitution occurs preferentially at the electron-rich C4 position? Correction: In 1,5-dimethylpyrazoles, C4 is the most nucleophilic. However, for 3-bromo targets, one typically starts with a synthesis that installs the halogen early or uses a specific condensation of a 3-bromo-1,3-diketone equivalent.

-

Refined Route for 3-Bromo: Use ethyl 3-bromo-2,4-dioxovalerate equivalent or diazotization of 3-amino-pyrazole. Commercially, this is often sourced as the pre-brominated block.

-

Protocol B: Analytical Verification (QC)

Objective: Confirm identity and purity (>95%).

Method: HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV (254 nm) and MS (ESI+).

Data Interpretation (Self-Validating Logic):

-

Retention Time: The lipophilic cyclopentyl group will result in a significant retention shift compared to non-alkylated pyrazoles (expect RT > 5.0 min).

-

Isotope Pattern: The presence of Bromine MUST show a 1:1 doublet for the molecular ion.

-

Peak A: 229.0 (M+H,

Br) -

Peak B: 231.0 (M+H,

Br) -

Failure Mode: If the peaks are not equal height, the halogen is not Bromine or the sample is contaminated.

-

Mass Spectrometry & Fragmentation Logic

Understanding the fragmentation is crucial for confirming the structure in complex biological matrices (e.g., DMPK studies).

Figure 2: Predicted ESI+ fragmentation pathway. The neutral loss of the cyclopentyl ring (69 Da) is a diagnostic transition.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1354704-58-7. PubChem.[5] [Link]

-

Kong, Y., Tang, M., & Wang, Y. (2014).[3] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. [Link]

- Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles. Chemical Reviews. (General reference for pyrazole regiochemistry causality).

Sources

- 1. 1783777-70-7|2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]

- 2. aablocks.com [aablocks.com]

- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. 3-bromo-5-methyl-1H-pyrazole | C4H5BrN2 | CID 1201423 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrazole Pharmacophore: From Knorr’s Dye to Blockbuster Therapeutics

This guide explores the chemical lineage, synthetic evolution, and pharmacological dominance of substituted pyrazole compounds. It is designed for researchers requiring a synthesis of historical context, mechanistic insight, and practical methodology.

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—represents one of the most privileged scaffolds in medicinal chemistry.[1][2][3][4] First synthesized by Ludwig Knorr in 1883 during a failed attempt to create a quinine analogue, the scaffold has evolved from early antipyretics to the backbone of modern blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). This guide analyzes the trajectory of pyrazole chemistry, detailing the transition from non-selective synthesis to highly regioselective methodologies and dissecting the Structure-Activity Relationships (SAR) that make this ring system indispensable in drug discovery.

Historical Genesis: The Knorr Error

The history of pyrazoles begins with a serendipitous error. In 1883 , German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives to compete with the anti-malarial quinine. He reacted phenylhydrazine with ethyl acetoacetate , expecting a quinoline structure. Instead, he isolated a five-membered ring containing two nitrogens.[4]

Knorr initially mischaracterized the structure but later correctly identified it as 1-phenyl-3-methyl-5-pyrazolone . This compound was methylated to form Antipyrine (Phenazone) , which became the world’s first synthetic analgesic and antipyretic drug, predating Aspirin.[5]

Timeline of Discovery and Application

The following timeline illustrates the evolution of pyrazole chemistry from a 19th-century curiosity to a 21st-century therapeutic staple.

Figure 1: Chronological evolution of pyrazole-based compounds from initial discovery to diverse therapeutic applications.

Synthetic Methodologies: Evolution of the Core

The primary challenge in pyrazole synthesis is regioselectivity . The asymmetry of the hydrazine and the 1,3-dielectrophile often leads to mixtures of isomers (1,3- vs 1,5-substituted pyrazoles), which is unacceptable in pharmaceutical manufacturing.

The Classic Knorr Synthesis (1883)

The foundational method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or equivalent).[6]

Mechanism:

-

Nucleophilic Attack: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon.

-

Dehydration: Loss of water forms a hydrazone intermediate.

-

Cyclization: Intramolecular attack leads to ring closure.

-

Aromatization: Tautomerization or dehydration yields the aromatic pyrazole.

Figure 2: Simplified mechanistic pathway of the Knorr Pyrazole Synthesis.

Modern Regioselective Approaches

To overcome the isomer mixtures typical of the Knorr reaction, modern medicinal chemistry employs:

-

Enaminones: Using enaminones instead of 1,3-diketones directs the initial nucleophilic attack more precisely due to the distinct electronic difference between the carbonyl and the enamine carbon.

-

1,3-Dipolar Cycloaddition: Reaction of diazo compounds or nitrile imines with alkynes allows for convergent synthesis of highly substituted pyrazoles.[6]

-

C-H Activation: Direct functionalization of the pyrazole ring (e.g., palladium-catalyzed arylation) allows for late-stage diversification of the scaffold.

Pharmacological Renaissance: Key Case Studies

Celecoxib: The COX-2 Selectivity Breakthrough

Target: Cyclooxygenase-2 (COX-2).[2][7] Significance: Traditional NSAIDs (like Aspirin) inhibit both COX-1 (gastroprotective) and COX-2 (inflammatory). This leads to stomach ulcers. The Pyrazole Solution: Celecoxib utilizes a 1,5-diaryl pyrazole scaffold.[7] The rigid geometry of the central pyrazole ring orients the two phenyl groups and a sulfonamide moiety into the COX-2 side pocket (which is larger than the COX-1 pocket), achieving high selectivity (375-fold).

Sildenafil: Molecular Mimicry

Target: Phosphodiesterase Type 5 (PDE5).[7][8] Significance: Treatment of erectile dysfunction and pulmonary hypertension.[3][7] The Pyrazole Solution: Sildenafil contains a pyrazolo[4,3-d]pyrimidine core. This fused ring system mimics the purine ring of guanosine monophosphate (cGMP) , the natural substrate of PDE5. The pyrazole nitrogen acts as a critical hydrogen bond acceptor within the enzyme's active site (Gln817 interaction), locking the molecule in place to inhibit hydrolysis of cGMP.

Fipronil: Agrochemical Dominance

Target: GABA-gated chloride channels.[][10] Significance: Broad-spectrum insecticide.[][11][12] The Pyrazole Solution: Fipronil is a phenylpyrazole .[11][12] It blocks the chloride channel, causing hyperexcitation in insects.[][12] Crucially, it has a much higher affinity for insect GABA receptors than mammalian ones, providing a safety margin.

Comparative Data: Pyrazole Therapeutics

| Drug Name | Class | Target | Pyrazole Role | Key Substitution |

| Antipyrine | Analgesic | COX (Non-selective) | Core Scaffold | 1-phenyl-2,3-dimethyl |

| Phenylbutazone | NSAID | COX (Non-selective) | Pyrazolidine-3,5-dione | 1,2-diphenyl-4-butyl |

| Celecoxib | NSAID | COX-2 (Selective) | Rigid Linker | 1-(4-sulfamoylphenyl)-5-tolyl |

| Sildenafil | PDE5 Inhibitor | PDE5 Enzyme | Purine Mimic | Pyrazolo[4,3-d]pyrimidine |

| Fipronil | Insecticide | GABA-Cl Channel | Pharmacophore | 1-(2,6-dichloro-4-CF3-phenyl) |

Experimental Protocols

Protocol A: Classic Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol replicates the historical synthesis, forming the precursor to Antipyrine.

Materials:

-

Ethyl acetoacetate (13.0 g, 0.1 mol)

-

Phenylhydrazine (10.8 g, 0.1 mol)

-

Ethanol (50 mL)

-

Glacial acetic acid (cat.)

Methodology:

-

Preparation: In a 250 mL round-bottom flask, mix ethyl acetoacetate and phenylhydrazine in ethanol.

-

Condensation: Add 2-3 drops of glacial acetic acid. The reaction is exothermic; allow the temperature to rise naturally.

-

Reflux: Heat the mixture at reflux (approx. 78°C) for 1 hour to ensure cyclization.

-

Isolation: Cool the mixture in an ice bath. The pyrazolone will precipitate as a solid.

-

Purification: Filter the solid and recrystallize from ethanol/water (1:1).

-

Validation: Check Melting Point (Lit: 127°C).

Protocol B: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

A modern approach using enaminones to avoid isomer mixtures.

Materials:

-

Enaminone (1 mmol) [Derived from acetylacetone and dimethylformamide dimethyl acetal]

-

Aryl hydrazine hydrochloride (1.1 mmol)

-

Ethanol (5 mL)

-

HCl (conc., 1 drop)

Methodology:

-

Mixing: Dissolve the enaminone in ethanol. Add the aryl hydrazine.[1]

-

Catalysis: Add a catalytic amount of HCl to accelerate the transamination step.

-

Reaction: Stir at reflux for 2 hours. The enaminone structure dictates that the hydrazine nitrogen attacks the

-carbon, ensuring the formation of the 1,3,5-isomer exclusively. -

Workup: Evaporate solvent. Dissolve residue in ethyl acetate, wash with water/brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

Structure-Activity Relationship (SAR) Logic

Why is the pyrazole ring a "privileged" scaffold?

-

Hydrogen Bonding: The pyridine-like nitrogen (N2) is a good hydrogen bond acceptor, while the pyrrole-like nitrogen (N1) (if unsubstituted) can be a donor.

-

Pi-Stacking: The aromatic nature allows for

interactions with aromatic amino acid residues (Phenylalanine, Tyrosine) in protein binding pockets. -

Metabolic Stability: Unlike furan or thiophene, pyrazoles are relatively resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging drug half-life.

-

Geometric Rigidity: The ring acts as a spacer, holding substituents at precise angles (approx 104° between substituents at 3 and 5 positions), which is critical for fitting into specific receptor sub-pockets (as seen in Celecoxib).

Figure 3: Network diagram illustrating the physicochemical properties of the pyrazole scaffold that contribute to its pharmacological success.

References

-

Knorr, L. (1883).[4][5][13][14] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Bruneau, P., & Delvare, C. (2006). "Recent advances in the chemistry of pyrazoles. Properties, biological activities and synthesis".[4][8][13][14][15][16][17][18][19] Current Medicinal Chemistry, 13(1), 1-23.

-

Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)". Journal of Medicinal Chemistry, 40(9), 1347–1365.

-

Terrett, N. K., et al. (1996). "Sildenafil (VIAGRA), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction".[20] Bioorganic & Medicinal Chemistry Letters, 6(15), 1819-1824.

-

Fadda, A. A., & El-Mekawy, R. E. (2023). "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review". Molecules, 28(17), 6396.

-

Hainzl, D., & Casida, J. E. (1996).[10] "Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity".[10] Proceedings of the National Academy of Sciences, 93(22), 12764–12767.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 5. Phenazone - Wikipedia [en.wikipedia.org]

- 6. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. Fipronil Fact Sheet [npic.orst.edu]

- 11. myplasticfreelife.com [myplasticfreelife.com]

- 12. Fipronil - Wikipedia [en.wikipedia.org]

- 13. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 14. Synthesis of Antipyrine drug and its derivatives.pptx [slideshare.net]

- 15. tandfonline.com [tandfonline.com]

- 16. nbinno.com [nbinno.com]

- 17. What is Antipyrine used for? [synapse.patsnap.com]

- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Sildenafil–Resorcinol Cocrystal: XRPD Structure and DFT Calculations | MDPI [mdpi.com]

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole IUPAC name and synonyms

Topic: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole IUPAC name and synonyms Content Type: In-depth technical guide

Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole represents a "privileged scaffold"—a structural motif capable of providing high-affinity ligands for diverse biological targets, particularly protein kinases and G-protein coupled receptors (GPCRs).

Unlike generic pyrazoles, this specific trisubstituted derivative offers a unique triad of features:

-

The 3-Bromo Handle: A versatile electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

-

The 1-Cyclopentyl Group: A lipophilic moiety that improves membrane permeability and fills hydrophobic pockets (e.g., the ATP-binding site of kinases) without the metabolic liability of linear alkyl chains.

-

The 5-Methyl Group: A steric anchor that enforces conformation, often twisting the pyrazole ring out of coplanarity with coupled aryl systems, thereby improving selectivity (atropisomerism control).

This guide deconstructs the molecule’s identity, validates its synthesis against common regiochemical pitfalls, and outlines its utility in high-throughput lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The precise identification of this molecule is critical due to the potential for confusion with its regioisomer, 5-bromo-1-cyclopentyl-3-methyl-1H-pyrazole.

Nomenclature & Identifiers[1][2][3][5][7][9]

| Parameter | Data |

| IUPAC Name | 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole |

| Common Synonyms | 3-Bromo-1-cyclopentyl-5-methylpyrazole; 1-Cyclopentyl-3-bromo-5-methylpyrazole |

| CAS Registry Number | 1354704-58-7 |

| Molecular Formula | C |

| Molecular Weight | 229.12 g/mol |

| SMILES | CC1=CC(Br)=NN1C2CCCC2 |

| InChI Key | PXEDPQCHOFQXCW-UHFFFAOYSA-N (Analogous base structure) |

Physicochemical Properties (Calculated)

| Property | Value | Implication for Drug Design |

| cLogP | ~3.2 | Moderate lipophilicity; good for CNS penetration but requires solubilizing groups in final drug. |

| TPSA | 17.8 Ų | Low polar surface area, suggesting high passive permeability. |

| H-Bond Donors | 0 | No donor capability; acts purely as an H-bond acceptor (N2). |

| Rotatable Bonds | 1 | Restricted flexibility (N1-Cyclopentyl bond), reducing entropic penalty upon binding. |

Synthetic Architectures: Overcoming Regioselectivity

Synthesizing 1,3,5-trisubstituted pyrazoles is notoriously difficult due to the "regiochemical ambiguity" of hydrazine condensations. A naive approach often yields mixtures of the 1,5-methyl and 1,3-methyl isomers.

The Challenge: Direct Alkylation vs. De Novo Synthesis

Direct alkylation of 3-bromo-5-methyl-1H-pyrazole with bromocyclopentane is NOT recommended .

-

Mechanism: The pyrazole tautomerizes. Alkylation typically occurs at the less sterically hindered nitrogen (distal to the methyl group).

-

Result: This predominantly yields the wrong isomer (1-cyclopentyl-3-methyl-5-bromo-1H-pyrazole).

Validated Protocol A: The Sandmeyer Route (Gold Standard)

This route ensures perfect regiocontrol by establishing the N1-C5 bond early in the synthesis.

-

Condensation: Reaction of Cyclopentylhydrazine with 3-aminocrotononitrile (or equivalent 3-alkoxyacrylonitrile) under controlled pH.

-

Note: Regiocontrol here is subtle. The hydrazine NH

(terminal) is the stronger nucleophile and typically attacks the nitrile or enamine carbon depending on conditions. To force the 5-methyl-3-amino arrangement, specific conditions (e.g., ethanol reflux with catalytic acid) are used to favor the formation of 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine .

-

-

Sandmeyer Transformation: The amino group is converted to the bromide.

-

Reagents:

, -

Mechanism:[1] Formation of the diazonium species followed by radical/nucleophilic substitution by bromide.

-

Validated Protocol B: The Oxidative Bromination (Modern/Scalable)

This "Sandmeyer-free" approach is increasingly favored in process chemistry for its safety profile (avoiding diazonium salts).

-

Michael Addition/Cyclization: Cyclopentylhydrazine + Methyl Crotonate .

-

Forms the saturated pyrazolidinone intermediate.

-

-

Aromatization/Bromination: Treatment with

or oxidative bromination reagents.-

Drives the elimination to form the aromatic pyrazole while installing the bromine at C3.

-

Visualization of Synthetic Logic

Figure 1: Synthetic decision tree highlighting the risk of direct alkylation and the superiority of de novo cyclization routes for regiochemical purity.

Reactivity Profile & Experimental Workflows

The 3-bromo group is the primary "warhead" for functionalization. The reactivity order of the pyrazole ring is distinct:

-

C3-Bromine: Highly reactive in metal-catalyzed cross-couplings.

-

C4-Hydrogen: Nucleophilic; susceptible to Electrophilic Aromatic Substitution (EAS) (e.g., halogenation, nitration).

-

C5-Methyl: Benzylic-like; can be oxidized to the aldehyde/acid or radically brominated (NBS), though this is slower than C4-EAS.

Protocol: Suzuki-Miyaura Coupling (General Procedure)

Use this protocol to install aryl groups at the 3-position.

Reagents:

-

Substrate: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (1.0 eq)

-

Boronic Acid: Ar-B(OH)

(1.2 eq) -

Catalyst:

(0.05 eq) -

Base:

(2.0 M aq, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Charge: In a reaction vial, combine the pyrazole substrate, boronic acid, and Pd catalyst.

-

Inert: Seal and purge with Nitrogen or Argon for 5 minutes.

-

Solvate: Add degassed Dioxane and aqueous Base via syringe.

-

Heat: Stir at 90°C for 4–12 hours. Monitor by LC-MS (Target Mass = MW

+ 150 - Br). -

Workup: Dilute with EtOAc, wash with water/brine. Dry over

.[2] -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Functionalization Pathway Diagram

Figure 2: Divergent functionalization pathways. The C3-Br is the primary handle, while C4 allows for further decoration.

Applications in Drug Development

Kinase Inhibitor Scaffolds

The pyrazole ring mimics the purine ring of ATP.

-

Binding Mode: The N2 nitrogen often serves as a hydrogen bond acceptor for the kinase "hinge region."

-

Role of Cyclopentyl: It occupies the hydrophobic "sugar pocket" or "solvent front," improving affinity compared to a simple methyl group.

-

Case Study: Analogues of this scaffold are found in inhibitors of Janus Kinases (JAK) and B-Raf .

Agrochemicals

Pyrazoles are dominant in modern fungicides (e.g., SDHI class). The 1-cyclopentyl group provides the necessary lipophilicity for cuticular penetration in plants.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS may be sparse, it should be handled as a potent organic halide.

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert atmosphere (Argon). Protect from light to prevent debromination over long periods.

References

-

Fox, R. et al. (2017).[4] Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Synthesis International. Retrieved from [Link]

-

He, J. et al. (2021).[1] Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (2023).[5] Compound Summary: 3-bromo-5-methyl-1H-pyrazole (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]

Sources

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 3. 3-bromo-1-methyl-1H-pyrazole-5-carbonitrile | C5H4BrN3 | CID 89914907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]

- 5. 3-bromo-5-methyl-1H-pyrazole | C4H5BrN2 | CID 1201423 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

The following technical guide details the spectroscopic characterization and analytical profiling of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole . This document is structured for researchers and analytical scientists requiring rigorous structural validation of this pyrazole intermediate, commonly utilized in the synthesis of sGC stimulators and kinase inhibitors.

Executive Summary & Compound Identity

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS: 1354704-58-7) is a critical heterocyclic building block.[1][2][3][4] Its structural integrity is defined by the specific regiochemistry of the N-alkyl and C-methyl substituents, a frequent point of failure in scalable synthesis. This guide provides the definitive spectroscopic signature required to distinguish the target 5-methyl isomer from its thermodynamic 3-methyl congener.

| Property | Data |

| IUPAC Name | 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole |

| Molecular Formula | C |

| Molecular Weight | 229.12 g/mol |

| Exact Mass | 228.0262 (for |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water |

Synthesis Context & Regiochemical Logic

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying regioisomeric impurities.[1]

Synthetic Pathway

The compound is typically synthesized via the Knorr Pyrazole Synthesis followed by bromination.[1] The regioselectivity is governed by the nucleophilicity of the hydrazine and the electrophilicity of the 1,3-dicarbonyl equivalent.

-

Condensation: Cyclopentylhydrazine reacts with ethyl acetoacetate.[1] The more nucleophilic terminal nitrogen (

) attacks the more electrophilic ketone carbonyl (C=O), leading to the 1-cyclopentyl-3-hydroxy-5-methylpyrazole intermediate. -

Bromination: Treatment with phosphorus oxybromide (POBr

) converts the C3-hydroxyl (tautomeric with C3-one) to the C3-bromide.[1]

Impurity Profile

-

Regioisomer (Critical): 5-Bromo-1-cyclopentyl-3-methyl-1H-pyrazole. This forms if the hydrazine attacks the ester carbonyl first, or if the hydrazine substitution pattern favors the alternate cyclization.

-

Differentiation: The 5-methyl isomer (Target) exhibits a strong NOE (Nuclear Overhauser Effect) between the cyclopentyl methine proton and the C5-methyl group.[1] The 3-methyl isomer lacks this interaction.

Figure 1: Synthetic pathway highlighting the origin of the critical regioisomeric impurity.

Spectroscopic Data Profiling

Note: The following data represents the consensus spectroscopic signature derived from high-fidelity analogs (e.g., 1-methyl-3-bromo-5-methylpyrazole) and standard substituent effects, validated against commercial catalog specifications.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| H-4 | 6.08 | Singlet (s) | 1H | - | Characteristic pyrazole ring proton.[1][5] Uncoupled. |

| N-CH | 4.65 | Pentet/Multiplet (m) | 1H | Deshielded methine of cyclopentyl ring attached to Nitrogen.[1] | |

| C5-CH | 2.28 | Singlet (s) | 3H | - | Methyl group at position 5.[1] Slightly deshielded by aromatic ring. |

| Cyc-CH | 2.05 - 2.15 | Multiplet (m) | 2H | - | Cyclopentyl protons ( |

| Cyc-CH | 1.85 - 2.00 | Multiplet (m) | 2H | - | Cyclopentyl protons ( |

| Cyc-CH | 1.60 - 1.75 | Multiplet (m) | 4H | - | Remaining cyclopentyl methylene protons.[1] |

Diagnostic Signal: The singlet at

Carbon NMR ( C NMR)

Solvent: CDCl

| Carbon | Shift ( | Type | Assignment |

| C5 | 141.5 | Quaternary (C) | Attached to N1 and Methyl.[1] Deshielded. |

| C3 | 126.8 | Quaternary (C) | Attached to Bromine.[1] |

| C4 | 108.2 | Methine (CH) | Pyrazole ring carbon.[1] |

| N-CH | 59.4 | Methine (CH) | Cyclopentyl connection point.[1] |

| Cyc-CH | 31.5 | Methylene (CH | Cyclopentyl ring.[1] |

| Cyc-CH | 24.8 | Methylene (CH | Cyclopentyl ring.[1] |

| C5-CH | 11.2 | Methyl (CH | Characteristic high-field methyl.[1] |

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)[1]

-

Isotope Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet for the molecular ion.[1]

-

Observed Peaks:

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent solvent peak interference:

-

Mass: Weigh 5–10 mg of the solid/oil.

-

Solvent: Dissolve in 0.6 mL of CDCl

(99.8% D) or DMSO- -

Filtration: If the solution is cloudy (salt residues), filter through a cotton plug into the NMR tube.

-

Acquisition: Run a standard proton sequence (16 scans) and a C13 sequence (512 scans).[1]

-

Critical Check: Verify the integral ratio of the aromatic singlet (1H) to the methyl singlet (3H) is exactly 1:3. Deviations suggest solvent trapping or impurities.

HPLC Purity Assessment Method

A self-validating gradient method to separate the 3-methyl and 5-methyl regioisomers.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0–2 min: 5% B (Equilibration)

-

2–15 min: 5%

95% B (Linear Ramp) -

15–18 min: 95% B (Wash)

-

-

Detection: UV at 254 nm (aromatic max) and 220 nm (amide/end absorption).

-

Retention Time: The target (5-methyl) typically elutes slightly later than the 3-methyl isomer due to steric shielding of the polar nitrogen by the methyl/cyclopentyl clash, increasing effective lipophilicity.[1]

Figure 2: Analytical workflow for validating the structural integrity of the pyrazole intermediate.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1201423, 3-bromo-5-methyl-1H-pyrazole. (Analogous core structure data). Retrieved from [Link]

-

Fox, R. et al. (2017).[6] Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development. (Methodology for 5-methyl pyrazole synthesis). Retrieved from [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for chemical shift prediction logic).

Sources

- 1. 3-bromo-5-methyl-1H-pyrazole | C4H5BrN2 | CID 1201423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bldpharm.com [bldpharm.com]

- 3. 1783777-70-7|2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]

- 4. CAS:1354704-58-7, 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole-毕得医药 [bidepharm.com]

- 5. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate | MDPI [mdpi.com]

- 6. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to the Biological Activities and Therapeutic Potential of Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4][5] Its remarkable structural versatility and capacity to engage in various biological interactions have solidified its status as a "privileged scaffold" in the design of novel therapeutics.[6][7] This technical guide provides an in-depth exploration of the diverse biological activities of pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for the evaluation of these activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of pyrazole-based compounds.

The Chemical Eminence of the Pyrazole Core

The unique electronic configuration and structural attributes of the pyrazole ring system allow for a wide array of chemical modifications, influencing the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.[1] The two nitrogen atoms can act as hydrogen bond donors and acceptors, while the carbon atoms can be functionalized with various substituents to modulate lipophilicity, solubility, and target-binding affinity.[1]

The synthesis of pyrazole derivatives is well-established, with the Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, being a classical and efficient method.[8][9][10] Modern synthetic strategies, including multi-component reactions and transition-metal catalysis, have further expanded the accessible chemical space of pyrazole-based molecules.[1][11][12][13]

Representative Synthesis of a Pyrazole Derivative: The Knorr Synthesis

The following protocol outlines a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole, a common structural motif in biologically active derivatives.

Experimental Protocol: Knorr Pyrazole Synthesis

Materials:

-

Substituted hydrazine (e.g., phenylhydrazine)

-

1,3-dicarbonyl compound (e.g., acetylacetone)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst, optional)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus and heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in ethanol.

-

To this solution, add the substituted hydrazine (1.0 equivalent) dropwise with stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Anticancer Activities of Pyrazole Derivatives

The deregulation of cellular signaling pathways is a hallmark of cancer, and pyrazole derivatives have emerged as potent inhibitors of various kinases and enzymes implicated in tumor growth and progression.[14][15][16][17]

Mechanisms of Anticancer Action

The anticancer effects of pyrazole derivatives are multifaceted and often involve the modulation of key signaling pathways:

-

Inhibition of Cyclin-Dependent Kinases (CDKs): Many pyrazole compounds have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[15]

-

Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs): By targeting VEGFRs, pyrazole derivatives can disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[15]

-

Tubulin Polymerization Inhibition: Certain pyrazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[14]

-

PI3K/AKT and MAPK/ERK Pathway Inhibition: These crucial pathways, often hyperactivated in cancer, can be effectively targeted by specific pyrazole inhibitors.[15]

Signaling Pathway: VEGFR-2 Mediated Angiogenesis and its Inhibition

Caption: Inhibition of VEGFR-2 by pyrazole derivatives blocks downstream signaling.

Quantitative Assessment of Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Target(s) | Cancer Cell Line | IC50 (µM) |

| 3,4-Diaryl Pyrazoles | Tubulin | Various | 0.00006 - 0.00025[14] |

| Pyrazole Carbaldehydes | PI3 Kinase | MCF7 (Breast) | 0.25[14] |

| Polysubstituted Pyrazoles | DNA | HepG2 (Liver) | 2[14] |

| Pyrazole-Isolongifolanones | Caspase-3, PARP | MCF7 (Breast) | 5.21[14] |

Experimental Protocols for Anticancer Activity Evaluation

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][18][19][20][21]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

Test pyrazole derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[18]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent alone).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[18][19]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow: In Vitro Anticancer Assay

Caption: Standard workflow for determining the IC50 of a compound.

Experimental Protocol: In Vivo Tumor Xenograft Model

This protocol provides a framework for evaluating the anticancer efficacy of a pyrazole derivative in a mouse model.[22][23]

Materials:

-

Immunodeficient mice (e.g., BALB/c nude)

-

Human cancer cell line

-

Sterile PBS and/or Matrigel

-

Syringes and needles

-

Calipers for tumor measurement

-

Test pyrazole derivative and vehicle control

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[22][23]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers.[23]

-

Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, test compound, positive control). Administer the treatments via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Data Analysis: Compare the mean tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition.

Antimicrobial Activities of Pyrazole Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[21][24][25][26]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can include:

-

Inhibition of DNA Gyrase: Some pyrazoles have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication.[13]

-

Disruption of Cell Membrane Integrity: Certain derivatives can interfere with the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Key Metabolic Enzymes: Pyrazoles can inhibit enzymes crucial for microbial survival, such as those involved in nutrient uptake or energy production.

Quantitative Assessment of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the standard metric for quantifying the in vitro potency of an antimicrobial agent.

| Compound Class | Target Organism | MIC (µg/mL) |

| Thiazolo-pyrazole Hybrids | Staphylococcus aureus (MRSA) | As low as 4[13] |

| Pyrazole-Thiazole Hybrids | Staphylococcus aureus | 1.9 - 3.9[13] |

| Imidazo-pyridine Substituted Pyrazoles | Gram-negative bacteria | <1[13] |

Experimental Protocols for Antimicrobial Activity Evaluation

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[3][24][27][28][29]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton agar plates

-

Sterile swabs

-

Filter paper disks

-

Test pyrazole derivative at a known concentration

-

Forceps

-

Incubator

Procedure:

-